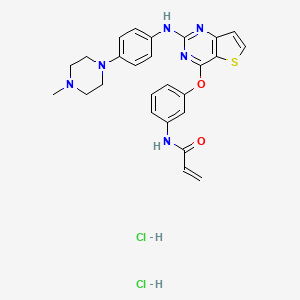

Olmutinib Hydrochloride

Description

Properties

CAS No. |

1842366-97-5 |

|---|---|

Molecular Formula |

C26H28Cl2N6O2S |

Molecular Weight |

559.5 g/mol |

IUPAC Name |

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrochloride |

InChI |

InChI=1S/C26H26N6O2S.2ClH/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32;;/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30);2*1H |

InChI Key |

KIHHNWDWKMJZHH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Olmutinib Hydrochloride for EGFR T790M-Mutant Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the Epidermal Growth Factor Receptor (EGFR), rendering them sensitive to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). However, the efficacy of these agents is often limited by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1] Olmutinib (formerly known as HM61713 or BI 1482694) is a third-generation, irreversible EGFR TKI specifically designed to overcome T790M-mediated resistance while sparing wild-type (WT) EGFR.[2][3] This guide provides a comprehensive technical overview of Olmutinib hydrochloride, detailing its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

Mechanism of Action

Olmutinib functions as a covalent, irreversible inhibitor of mutant EGFR.[4][5] Its mechanism of action involves the acrylamide moiety, which forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain.[6] This irreversible binding effectively blocks EGFR autophosphorylation and downstream signaling.[1][7] Olmutinib exhibits high selectivity for EGFR harboring activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, with significantly less activity against WT-EGFR.[2] This selectivity is attributed to the specific conformational changes induced by the T790M mutation, which Olmutinib is designed to target. By inhibiting mutant EGFR, Olmutinib effectively downregulates key downstream signaling pathways critical for tumor cell proliferation and survival, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][7]

References

- 1. championsoncology.com [championsoncology.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer [bi.tbzmed.ac.ir]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Item - Patient-derived xenograft experimental protocol. - Public Library of Science - Figshare [plos.figshare.com]

A Technical Guide to the Discovery and Synthesis of Olmutinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Olmutinib (also known as HM61713 or BI 1482694), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Olmutinib was developed to treat non-small cell lung cancer (NSCLC) patients with the T790M resistance mutation.

Discovery and Development

Olmutinib was discovered by Hanmi Pharmaceutical Co., Ltd. in South Korea and was developed to address the significant clinical challenge of acquired resistance to first and second-generation EGFR TKIs.[1][2] The primary mechanism for this resistance is the emergence of a secondary mutation in the EGFR gene, the T790M mutation.

In 2015, Boehringer Ingelheim partnered with Hanmi to co-develop and commercialize Olmutinib globally, excluding South Korea and China.[1] The drug received breakthrough therapy designation from the U.S. FDA in December 2015 for the treatment of T790M-positive NSCLC.[1][2] Subsequently, in May 2016, Olmutinib (brand name: Olita) was approved in South Korea for patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC who had previously been treated with an EGFR TKI.[1][3][4] Hanmi also granted an exclusive license to ZAI Labs for the development and commercialization of Olmutinib in China.[1]

However, in September 2016, reports of severe adverse drug reactions, including Toxic Epidermal Necrolysis (TEN), led to safety concerns.[1] Consequently, Boehringer Ingelheim terminated its development and licensing agreement with Hanmi.[1]

Logical Development Timeline

Caption: Key milestones in the development and commercialization of Olmutinib.

Mechanism of Action

Olmutinib is a third-generation EGFR TKI designed to selectively and irreversibly inhibit EGFR mutations, particularly the T790M gatekeeper mutation, while sparing wild-type (WT) EGFR.[3][5]

Its mechanism involves:

-

Covalent Binding: Olmutinib covalently binds to a cysteine residue (Cys797) near the ATP-binding site of the mutant EGFR kinase domain.[1][6][7] This irreversible binding permanently deactivates the enzyme.

-

Inhibition of Autophosphorylation: By blocking the ATP-binding site, Olmutinib prevents the autophosphorylation of tyrosine residues on the EGFR.[2][6]

-

Downstream Pathway Blockade: The inhibition of EGFR phosphorylation blocks the activation of downstream pro-survival and proliferative signaling pathways, primarily the PI3K-Akt and MAPK pathways.[6][7] This ultimately leads to the apoptosis of cancer cells.[2]

The selectivity for mutant EGFR over WT-EGFR is a key feature of third-generation inhibitors, aiming to reduce the off-target effects and associated toxicities commonly seen with earlier-generation TKIs.[2]

EGFR Signaling Pathway Inhibition by Olmutinib

Caption: Olmutinib inhibits mutant EGFR, blocking downstream PI3K/Akt and MAPK pathways.

Quantitative Data

Table 1: In Vitro Potency of Olmutinib

This table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of Olmutinib against various NSCLC cell lines.

| Cell Line | EGFR Mutation Status | Assay Type | IC50 / GI50 (nM) | Reference |

| H1975 | L858R / T790M | Cell-based | 10 | [8] |

| HCC827 | Exon 19 Deletion | Cell-based | 9.2 | [8] |

| H358 | Wild-Type | Cell-based | 2225 | [9] |

| - | Mutant EGFR | Cell-free | 13.9 | [9] |

Table 2: Clinical Efficacy of Olmutinib (Phase 1/2 Trial)

Data from the pooled Phase 2 analysis of the HM-EMSI-101 (NCT01588145) trial in patients with T790M-positive NSCLC.[10][11]

| Efficacy Endpoint | Value | 95% Confidence Interval (CI) |

| Objective Response Rate (ORR) | 55.1% | 42.6% - 67.1% |

| Disease Control Rate (DCR) | 91% | - |

| Median Progression-Free Survival (PFS) | 6.9 months | 5.6 - 9.7 months |

| Median Duration of Response (DOR) | 12.7 months | 8.3 - 15.4 months |

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Time to Maximum Concentration (tmax) | 3 - 4 hours | [6] |

| Biological Half-Life | 8 - 11 hours | [6][7] |

Experimental Protocols

Protocol 1: Chemical Synthesis of Olmutinib

The synthesis of Olmutinib can be achieved in a two-step process starting from commercially available 2,4-dichloro-thieno[3,2-d]pyrimidine.[12][13]

Step 1: Synthesis of N-(3-((2-chlorothieno[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide (Diaryl Ether Intermediate)

-

Reactants:

-

2,4-dichloro-thieno[3,2-d]pyrimidine

-

N-(3-hydroxyphenyl)-2-propenamide

-

-

Reagents and Solvent:

-

Potassium carbonate (K₂CO₃) as a base.

-

Dimethyl sulfoxide (DMSO) as the solvent.

-

-

Procedure: a. Dissolve 2,4-dichloro-thieno[3,2-d]pyrimidine and N-(3-hydroxyphenyl)-2-propenamide in DMSO. b. Add K₂CO₃ to the mixture. c. Heat the reaction mixture. The nucleophilic addition proceeds with high regioselectivity. d. Upon completion, cool the reaction. e. Crystallize the product from isopropanol and water to yield the diaryl ether intermediate. Yield: Approximately 87%.[12]

Step 2: Synthesis of Olmutinib

-

Reactants:

-

Diaryl ether intermediate from Step 1.

-

4-(4-methylpiperazin-1-yl)aniline.

-

-

Reagents and Solvents:

-

Trifluoroacetic acid (TFA) to create acidic conditions.

-

Dimethylacetamide (DMA) and Isopropanol (IPA) as solvents.

-

-

Procedure: a. Suspend the diaryl ether intermediate and 4-(4-methylpiperazin-1-yl)aniline in a mixture of DMA and IPA. b. Add TFA to the suspension. c. Heat the mixture to 90°C to facilitate the substitution reaction. d. After the reaction is complete, cool the mixture and perform recrystallization. Yield: Approximately 82%.[12]

Synthesis Workflow Diagram

Caption: Two-step chemical synthesis workflow for Olmutinib.

Protocol 2: In Vitro Cytotoxicity Assay (WST-8 Method)

This protocol is a general method for determining the half-inhibitory concentration (IC50) of a compound against cancer cell lines.[14]

-

Cell Culture: Culture the desired cancer cell lines (e.g., H1975, A549) in appropriate media and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Harvest the cells and seed them into 96-well plates at a predetermined density. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Olmutinib in the culture medium. Remove the old medium from the plates and add the medium containing different concentrations of Olmutinib. Include a vehicle control (e.g., DMSO) and a blank control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

WST-8 Assay: a. Add WST-8 reagent (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) to each well. b. Incubate for 1-4 hours. Viable cells will reduce the WST-8 reagent to a colored formazan product.

-

Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

Mechanisms of Resistance

Despite the efficacy of third-generation TKIs, acquired resistance can still develop. For Olmutinib, a key resistance mechanism reported is the acquisition of a tertiary mutation in the EGFR gene, C797S .[1][15] This mutation alters the cysteine residue to which Olmutinib covalently binds, thereby preventing the drug from inhibiting the EGFR kinase. Other potential resistance mechanisms include the loss of the T790M mutation or activation of bypass signaling pathways.[15][16]

References

- 1. Olmutinib - Wikipedia [en.wikipedia.org]

- 2. What is Olmutinib used for? [synapse.patsnap.com]

- 3. Frontiers | Olmutinib (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. olmutinib [drugcentral.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Olmutinib | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Safety, tolerability, and anti-tumor activity of olmutinib in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Olmutinib synthesis - chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Olmutinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor for Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Olmutinib (formerly known as HM61713 or BI 1482694) is a third-generation, orally administered, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was developed to address the significant clinical challenge of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC), which is frequently driven by the emergence of the T790M "gatekeeper" mutation.[3] Olmutinib exhibits high selectivity for sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[4] This targeted approach aims to enhance therapeutic efficacy and reduce the dose-limiting toxicities associated with non-selective EGFR inhibition. This guide provides a comprehensive overview of Olmutinib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction

The discovery of activating mutations in the epidermal growth factor receptor (EGFR) gene revolutionized the treatment landscape for a subset of patients with non-small cell lung cancer (NSCLC). First- and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and afatinib, demonstrated significant clinical benefit in patients with tumors harboring these mutations.[3] However, the vast majority of patients inevitably develop acquired resistance, with the T790M mutation in exon 20 of the EGFR gene accounting for approximately 50-60% of cases.[3] The T790M mutation increases the ATP affinity of the EGFR kinase domain, thereby reducing the potency of ATP-competitive inhibitors.[5]

Third-generation EGFR TKIs were designed to overcome this resistance mechanism. These agents form a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition.[6] A key characteristic of this class of inhibitors is their high potency against EGFR T790M-mutant forms while exhibiting significantly lower activity against wild-type (WT) EGFR, which is expressed in healthy tissues such as skin and the gastrointestinal tract.[4] This selectivity is crucial for achieving a wider therapeutic window and a more manageable safety profile. Olmutinib emerged as a promising agent in this class, receiving its first global approval in South Korea in 2016 for the treatment of patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC.[7]

Mechanism of Action

Olmutinib functions as a selective and irreversible inhibitor of mutant EGFR.[8] Its mechanism of action involves the covalent modification of the Cys797 residue located near the kinase domain of the receptor.[6][8] This irreversible binding effectively blocks the phosphorylation of EGFR, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[8][9]

A critical feature of Olmutinib is its high affinity for EGFR harboring activating mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.[10] This selectivity is attributed to the structural differences in the ATP-binding pocket between the mutant and wild-type receptors.

Figure 1: Olmutinib's Mechanism of Action on the EGFR Signaling Pathway.

Data Presentation

Preclinical Efficacy: In Vitro Potency

The selectivity of Olmutinib is demonstrated by its half-maximal inhibitory concentration (IC50) values against various EGFR genotypes. Preclinical studies have consistently shown that Olmutinib is significantly more potent against cell lines harboring EGFR mutations compared to those with wild-type EGFR.

| Cell Line | EGFR Mutation Status | Olmutinib IC50 (nM) | Reference |

| HCC827 | del19 | 9.2 | [11] |

| H1975 | L858R/T790M | 10 | [2][11] |

| A549 | Wild-Type | 225 - 2225 | [2][11] |

Clinical Efficacy: Phase 1/2 and Phase 2 Studies

Clinical trials have evaluated the efficacy of Olmutinib in patients with T790M-positive NSCLC who have progressed on prior EGFR-TKI therapy. The recommended Phase 2 dose was determined to be 800 mg once daily.[12]

Table 2: Summary of Clinical Efficacy of Olmutinib (800 mg once daily)

| Study Identifier | Phase | Number of T790M+ Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |

| HM-EMSI-101 (NCT01588145) | I/II | 69 (evaluable) | 55.1% (95% CI: 42.6-67.1) | 91% | 6.9 months (95% CI: 5.6-9.7) | [7][12] |

| ELUXA 1 (NCT02485652) | II | 162 | 46.3% (95% CI: 38.4-54.3) | 86.4% (95% CI: 80.2-91.3) | 9.4 months (95% CI: 6.9-12.3) | [13][14] |

Safety and Tolerability

The safety profile of Olmutinib is consistent with that of other EGFR TKIs. The most frequently reported treatment-related adverse events (AEs) are generally manageable.

Table 3: Common Treatment-Related Adverse Events (All Grades) in the HM-EMSI-101 Study

| Adverse Event | Frequency |

| Diarrhea | 59.2% |

| Pruritus | 42.1% |

| Rash | 40.8% |

| Nausea | 39.5% |

Data from the pooled phase 2 analysis of the HM-EMSI-101 study.[15]

Serious adverse events have been reported, including cases of toxic epidermal necrolysis and Stevens-Johnson syndrome, which led to a safety alert from Korean regulatory authorities.[16]

Pharmacokinetics

Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of Olmutinib.

Table 4: Pharmacokinetic Parameters of Olmutinib

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 3-4 hours |

| Terminal Half-life | 8-11 hours |

Data from oral administration.[8]

Mechanisms of Resistance

As with other third-generation EGFR TKIs, resistance to Olmutinib can develop. The most well-described on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of the inhibitor.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of Olmutinib and similar EGFR TKIs.

EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein.

Objective: To determine the IC50 value of Olmutinib against wild-type and mutant EGFR kinases.

Materials:

-

Recombinant human EGFR (WT, L858R/T790M)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA)

-

ATP

-

Peptide substrate (e.g., Y12-Sox conjugated peptide)

-

Olmutinib (serially diluted)

-

384-well microtiter plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a 10X stock of the EGFR enzyme in kinase reaction buffer.

-

Pre-incubate 5 µL of the enzyme stock in a 384-well plate for 30 minutes at 27°C with 0.5 µL of serially diluted Olmutinib in 50% DMSO.

-

Prepare a substrate mix containing ATP and the Y12-Sox peptide in kinase reaction buffer.

-

Initiate the kinase reaction by adding 45 µL of the substrate mix to each well.

-

Monitor the reaction kinetics every 71 seconds for 30-120 minutes by measuring fluorescence at λex360/λem485.

-

Analyze the progress curves to ensure linear reaction kinetics.

-

Calculate the percent inhibition at each Olmutinib concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Figure 2: Workflow for an EGFR Biochemical Kinase Inhibition Assay.

Cell Viability Assay (MTS Assay)

This assay assesses the effect of Olmutinib on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of Olmutinib in cell lines with different EGFR mutation statuses.

Materials:

-

NSCLC cell lines (e.g., A549, H1975, HCC827)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

96-well cell culture plates

-

Olmutinib (serially diluted)

-

MTS reagent containing PES (phenazine ethosulfate)

-

Microplate reader for absorbance measurement

Procedure:

-

Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) in a final volume of 100 µL and allow them to adhere overnight.

-

Treat the cells with serially diluted concentrations of Olmutinib. Include DMSO-only wells as a control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Record the absorbance at 490 nm using a microplate reader.

-

Subtract the background absorbance from medium-only wells.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

EGFR Phosphorylation Assay (Western Blot)

This assay is used to confirm that Olmutinib inhibits the autophosphorylation of EGFR in a cellular context.

Objective: To visualize the inhibition of EGFR phosphorylation in response to Olmutinib treatment.

Materials:

-

NSCLC cell lines

-

6-well plates

-

Serum-free medium

-

Olmutinib

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

SDS-PAGE equipment and reagents

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 18-24 hours.

-

Treat the cells with various concentrations of Olmutinib for a specified time (e.g., 1-4 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation (except for cells with constitutively active EGFR).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total-EGFR and a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

Figure 3: Workflow for Western Blot Analysis of EGFR Phosphorylation.

Conclusion

Olmutinib is a potent and selective third-generation EGFR TKI that has demonstrated meaningful clinical activity in patients with T790M-positive NSCLC who have developed resistance to earlier-generation inhibitors.[12][13] Its mechanism of irreversible, covalent binding to the mutant EGFR kinase provides a clear rationale for its efficacy. While its development has faced challenges, the preclinical and clinical data for Olmutinib have contributed significantly to the understanding of targeting acquired resistance in EGFR-mutant lung cancer. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of next-generation targeted therapies in oncology.

References

- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 4. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety, tolerability, and anti-tumor activity of olmutinib in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Olmutinib in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Preclinical Evaluation of Olmutinib in Lung Cancer Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olmutinib (formerly known as HM61713 or BI 1482694) is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed to address the significant clinical challenge of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2][3] The primary mechanism of this resistance is the emergence of the T790M "gatekeeper" mutation in the EGFR gene.[3][4] Olmutinib is designed to selectively and irreversibly inhibit EGFR signaling in tumors harboring both activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This selectivity aims to enhance therapeutic efficacy and reduce the toxicities associated with non-selective EGFR inhibition.[5] This document provides a comprehensive overview of the preclinical studies that have characterized the activity and mechanism of Olmutinib in various lung cancer models.

Mechanism of Action

Olmutinib exerts its therapeutic effect through the targeted and irreversible inhibition of mutant EGFR. It forms a covalent bond with a cysteine residue (C797) located near the ATP-binding site of the EGFR kinase domain.[6][7] This covalent binding permanently blocks the receptor's phosphorylation and subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation and survival, such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[6][8] A key feature of Olmutinib is its high affinity for EGFR with the T790M mutation compared to its affinity for wild-type EGFR, which translates to a wider therapeutic window and a more favorable safety profile by minimizing effects on normal cells.[2][5]

Signaling Pathway Inhibition by Olmutinib

Caption: Olmutinib covalently binds to and inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK pathways.

In Vitro Studies

Preclinical evaluation of Olmutinib in vitro has consistently demonstrated its potent and selective antitumor activity against lung cancer cell lines harboring EGFR mutations, including the T790M resistance mutation.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Olmutinib against various NSCLC cell lines. These values quantify the drug's potency in inhibiting cell growth.

| Cell Line | EGFR Mutation Status | Olmutinib IC50 (nM) | Reference |

| HCC827 | delE746_A750 (Exon 19 del) | 9.2 | [9] |

| H1975 | L858R / T790M | 10 | [9] |

| A549 | Wild-Type | 225 | [9] |

Note: Lower IC50 values indicate higher potency. The data clearly shows Olmutinib's selectivity for EGFR-mutant cells over wild-type cells.

Experimental Protocols

Cell Viability (MTT/WST-8) Assay: This assay is used to measure the cytotoxic or growth-inhibitory effects of a compound on cancer cells.

-

Cell Seeding: Lung cancer cells (e.g., A549, H1975) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of Olmutinib or a vehicle control (like DMSO) for a specified period, typically 72 hours.

-

Reagent Incubation: After treatment, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is added to each well.[10]

-

Colorimetric Reaction: Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting viability against drug concentration and fitting the data to a dose-response curve.[11]

Kinase Inhibition Assay: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

-

Assay Setup: The reaction is typically performed in a multi-well plate format using a purified, recombinant EGFR enzyme (either wild-type or mutant).

-

Component Addition: The reaction mixture includes the EGFR enzyme, a substrate (a peptide or protein that the enzyme phosphorylates), and ATP (the phosphate donor).

-

Inhibitor Incubation: Olmutinib at various concentrations is pre-incubated with the enzyme to allow for binding.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Signal Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using luminescence-based methods (e.g., Kinase-Glo), where the amount of remaining ATP is measured; lower ATP levels indicate higher kinase activity.[9]

-

Data Analysis: The signal is measured, and the percentage of kinase inhibition is calculated for each Olmutinib concentration to determine the IC50 value.

In Vitro Experimental Workflow

Caption: A typical workflow for determining the in vitro cytotoxicity (IC50) of Olmutinib in lung cancer cell lines.

In Vivo Studies

The antitumor efficacy of Olmutinib has been validated in vivo using xenograft models, where human lung cancer cells are implanted into immunodeficient mice. These models are crucial for assessing a drug's activity in a more complex biological system.

Data Presentation: In Vivo Antitumor Activity

Preclinical studies have reported that Olmutinib demonstrates excellent antitumor activity in various lung cancer models.[2][3] A study presented at a scientific conference detailed the effects of optimal dosing in both ectopic and metastatic mouse models of EGFR-mutant (T790M-positive) NSCLC, confirming its potent in vivo efficacy.[12] While specific quantitative data on tumor growth inhibition percentages from peer-reviewed articles are limited in the provided search results, such studies typically measure tumor volume over time in treated versus control groups to demonstrate efficacy.

Further detailed quantitative results would be found within specific publications on Olmutinib's preclinical in vivo assessment.

Experimental Protocols

Cell-Line-Derived and Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is directly implanted into a mouse, are increasingly used as they better recapitulate the heterogeneity and microenvironment of human tumors compared to standard cell-line xenografts.[13][14][15]

-

Model Establishment:

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 150-200 mm³).

-

Randomization and Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, Olmutinib at various doses). Olmutinib is typically administered orally once daily.[5]

-

Efficacy Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight and overall health are also monitored as indicators of toxicity.

-

Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Tumors are then often excised for further analysis (e.g., histology, biomarker analysis). The primary endpoint is typically tumor growth inhibition.

In Vivo Experimental Workflow

Caption: General workflow for assessing the in vivo efficacy of Olmutinib in NSCLC xenograft models.

Mechanisms of Resistance

Despite the efficacy of third-generation TKIs, acquired resistance can still develop. For covalent inhibitors like Olmutinib that bind to Cys797, a common on-target resistance mechanism is the emergence of a tertiary mutation at this site.

-

EGFR C797S Mutation: The most well-described resistance mechanism to Olmutinib and other third-generation TKIs is the C797S mutation, where the cysteine residue required for covalent binding is replaced by serine.[4][7] This substitution prevents the irreversible binding of the drug, rendering it ineffective while often preserving the T790M mutation.

Logical Relationship of Acquired Resistance

Caption: The sequential development of resistance mutations in EGFR-mutant NSCLC under TKI pressure.

Conclusion

Preclinical studies in a variety of lung cancer models have been instrumental in defining the therapeutic potential of Olmutinib. In vitro data from cell-based and enzymatic assays confirm its high potency and selectivity for NSCLC cells with activating EGFR mutations and the T790M resistance mutation.[9] In vivo studies using xenograft models have further validated its significant antitumor activity.[2][3] These foundational preclinical findings established a strong rationale for the clinical development of Olmutinib as a targeted therapy for patients with T790M-positive NSCLC who have progressed on prior EGFR-TKI treatment.

References

- 1. olmutinib [drugcentral.org]

- 2. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 5. What is Olmutinib used for? [synapse.patsnap.com]

- 6. Olmutinib | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Olmutinib - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer [bi.tbzmed.ac.ir]

- 11. Olmutinib (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]

- 16. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Olmutinib Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Olmutinib (HM61713), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a significant development in the treatment of non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation.[1][2] Its covalent binding mechanism to the Cys797 residue in the EGFR kinase domain provides potent and selective inhibition of mutant forms of EGFR.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Olmutinib derivatives, offering valuable insights for researchers and scientists in the field of oncology drug discovery. We will explore how modifications to the core Olmutinib scaffold influence its biological activity, present key quantitative data in a structured format, detail relevant experimental protocols, and visualize critical biological pathways and experimental workflows.

Core Structure of Olmutinib and Key Pharmacophoric Features

The chemical structure of Olmutinib consists of three crucial functional groups: a thieno[3,2-d]pyrimidine core, a substituted aniline moiety, and an acrylamide "warhead". The thieno[3,2-d]pyrimidine core is essential for binding to the ATP binding site in the EGFR kinase domain. The substituted aniline portion, particularly the N-methyl piperazine ring, contributes to the inhibitor's selectivity and pharmacokinetic properties. The acrylamide group is responsible for the irreversible covalent bond formation with the Cys797 residue, a hallmark of third-generation EGFR inhibitors.[3]

Structure-Activity Relationship of Olmutinib Derivatives

The exploration of Olmutinib derivatives has primarily focused on modifying the substituted aniline and the acrylamide moieties to enhance potency, selectivity, and overcome potential resistance mechanisms.

Modifications on the Aniline Moiety

Studies have shown that alterations to the aniline ring and its substituents can significantly impact the inhibitory activity of Olmutinib derivatives. For instance, the introduction of a dimethylamine scaffold with a smaller spatial structure has been found to be more favorable for antitumor activity.[4][5] This suggests that steric bulk in this region can influence the binding affinity to the EGFR kinase domain.

Modifications on the Acrylamide Moiety

The acrylamide group is a critical component for the covalent inhibition of EGFR. However, its reactivity can also lead to off-target effects and potential toxicity. Research into modifying this "warhead" has aimed to balance its reactivity for optimal therapeutic outcomes. The substitution of different acrylamide side chains has been shown to have varying effects on the activity of the compounds.[4][5] For example, derivatives with anisidine side chains have demonstrated better antiproliferative activities compared to those with a cyano group, indicating that the introduction of electron-withdrawing groups may not necessarily increase activity.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of key Olmutinib derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Olmutinib Derivatives (H-series) [5]

| Compound | A549 (EGFR WT) IC50 (µM) | H1975 (L858R/T790M) IC50 (µM) | NCI-H460 IC50 (µM) | LO2 (Normal) IC50 (µM) | MCF-7 IC50 (µM) |

| Olmutinib | 4.95 ± 0.85 | 4.81 ± 0.69 | 7.93 ± 1.03 | 59.52 ± 2.51 | 18.42 ± 1.57 |

| H7 | 4.37 ± 0.50 | 4.59 ± 0.46 | 13.55 ± 1.25 | 79.43 ± 3.58 | 15.85 ± 1.29 |

| H10 | 3.36 ± 1.59 | 1.16 ± 1.53 | 11.75 ± 1.15 | 100.00 ± 4.21 | 13.05 ± 1.36 |

Table 2: Enzymatic Activities of Selected Olmutinib Derivatives [5]

| Compound | EGFR (T790M/L858R) IC50 (µM) | PI3Kα IC50 (µM) |

| Olmutinib | >1 | >1 |

| H7 | 0.08 ± 0.01 | >1 |

| H10 | 0.05 ± 0.01 | 0.12 ± 0.02 |

Table 3: Biological Activity of Iodinated Olmutinib Derivative (I-OTB) [6]

| Compound | Cell Line | IC50 (µM) |

| I-OTB | EGFR L858R/T790M | 10.49 ± 5.64 |

| I-OTB | EGFR wild type | >10 |

Experimental Protocols

Synthesis of Olmutinib Derivatives

A representative synthetic scheme for Olmutinib derivatives involves a multi-step process. A general procedure for the final acylation step to introduce the acrylamide moiety is as follows:

General Procedure for the Preparation of Acrylamide Derivatives: [7] To a solution of the corresponding aniline precursor (1.0 eq.) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq.) in anhydrous Dichloromethane (DCM) at -30 °C, acryloyl chloride (1.0 eq.) is added dropwise. The reaction mixture is stirred for 2 hours at the same temperature. The crude product is then purified by High-Performance Liquid Chromatography (HPLC) to afford the final acrylamide derivative.

For a more detailed synthetic procedure, including the preparation of intermediates, please refer to the supplementary information of the cited literature.[8][9][10]

In Vitro Cytotoxicity Assay (WST-8 Assay)

The anti-proliferative activity of Olmutinib derivatives is commonly evaluated using a WST-8 (Water Soluble Tetrazolium salt) based colorimetric assay.[11][12][13]

-

Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 hours).

-

Add 10 µL of WST-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 values, which represent the concentration of the compound that inhibits cell growth by 50%.

Molecular Docking

Molecular docking simulations are often employed to predict the binding mode of Olmutinib derivatives within the EGFR kinase domain. AutoDock Vina is a commonly used software for this purpose.[15][16][17]

-

Preparation of the Receptor: The three-dimensional crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added to the protein.

-

Preparation of the Ligand: The 3D structures of the Olmutinib derivatives are generated and optimized.

-

Docking Simulation: The docking is performed using AutoDock Vina. A grid box is defined to encompass the ATP-binding site of the EGFR kinase domain.

-

Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode based on the binding energy and interactions with key amino acid residues.

Visualizations

EGFR Signaling Pathway and Mechanism of Olmutinib Action

Caption: EGFR signaling pathway and the inhibitory action of Olmutinib.

Generalized Experimental Workflow for Olmutinib Derivative Evaluation

Caption: A generalized workflow for the synthesis and evaluation of Olmutinib derivatives.

Key Structure-Activity Relationship Insights for Olmutinib Derivatives

Caption: A summary of key structure-activity relationship findings for Olmutinib derivatives.

Conclusion

The structure-activity relationship of Olmutinib derivatives is a critical area of research for the development of next-generation EGFR inhibitors. The data presented in this guide highlights that modifications to the aniline and acrylamide moieties of the Olmutinib scaffold can significantly influence biological activity. Specifically, smaller substituents on the aniline ring and careful modulation of the acrylamide warhead appear to be key strategies for enhancing potency and optimizing the therapeutic profile. The experimental protocols and visualizations provided herein serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy. Further exploration of these SAR trends will undoubtedly pave the way for the discovery of novel and more effective treatments for NSCLC and other EGFR-driven malignancies.

References

- 1. Olmutinib - Wikipedia [en.wikipedia.org]

- 2. Olmutinib | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer [bi.tbzmed.ac.ir]

- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 12. assaygenie.com [assaygenie.com]

- 13. dojindo.com [dojindo.com]

- 14. abcam.com [abcam.com]

- 15. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 16. ukm.my [ukm.my]

- 17. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Olmutinib's Selectivity for Mutant versus Wild-Type EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olmutinib (HM61713) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations that confer resistance to earlier-generation TKIs, particularly the T790M "gatekeeper" mutation.[1] Unlike first and second-generation inhibitors, olmutinib exhibits a significantly higher potency against mutant forms of EGFR while sparing its wild-type (WT) counterpart, theoretically leading to a wider therapeutic window and a more favorable side-effect profile.[1][2] This technical guide provides an in-depth overview of olmutinib's selectivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Analysis of Olmutinib's Selectivity

The selectivity of olmutinib is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) against various EGFR-mutant and wild-type cell lines and enzymes. A lower IC50 value indicates higher potency. The data consistently shows that olmutinib is significantly more active against EGFR harboring activating mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation than against wild-type EGFR.

| Cell Line | EGFR Mutation Status | Olmutinib IC50 (nM) | Reference |

| H1975 | L858R/T790M | 10.49 ± 5.64 | [3] |

| H3255 | L858R | 1.23 ± 1.23 | [3] |

| H441 | Wild-Type | > 10,000 | [3] |

| Enzyme/Cell Line | EGFR Mutation Status | Olmutinib IC50 (nM) | Reference |

| EGFRL858R/T790M | Double Mutant | 10 | [4] |

| EGFRdel19 | Deletion Mutant | 9.2 | [4] |

| EGFRWT | Wild-Type | 225 | [4] |

Experimental Protocols

The determination of olmutinib's selectivity relies on robust in vitro assays. The following are detailed methodologies for two key experiments: the biochemical kinase assay and the cellular proliferation assay.

Biochemical Kinase Assay (LanthaScreen® TR-FRET)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR kinase domains.

Materials:

-

Recombinant human EGFR kinase domains (Wild-Type, L858R, T790M, etc.)

-

LanthaScreen® Tb-pY20 antibody

-

Fluorescein-poly-GT substrate

-

Adenosine triphosphate (ATP)

-

Kinase Buffer A (5X)

-

TR-FRET Dilution Buffer

-

Olmutinib (or other test compounds)

-

384-well plates

Procedure:

-

Kinase Dilution: Prepare a 2X serial dilution of the EGFR kinase in 1X Kinase Buffer A.

-

Substrate/ATP Mixture: Prepare a 2X solution of the fluorescein-poly-GT substrate and ATP in 1X Kinase Buffer A. The ATP concentration should be at the apparent Km for the specific kinase being tested.

-

Inhibitor Preparation: Prepare serial dilutions of olmutinib in the appropriate solvent (e.g., DMSO) and then dilute in 1X Kinase Buffer A.

-

Kinase Reaction:

-

Add 5 µL of the 2X kinase solution to each well of a 384-well plate.

-

Add 2.5 µL of the inhibitor solution (or vehicle control) to the appropriate wells.

-

Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mixture to each well.

-

Incubate the plate for 60 minutes at room temperature.[5]

-

-

Detection:

-

Prepare a 2X solution of Tb-pY20 antibody and EDTA in TR-FRET Dilution Buffer.

-

Add 10 µL of the 2X antibody/EDTA solution to each well to stop the kinase reaction.

-

Incubate for 30 minutes at room temperature.[5]

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis: The TR-FRET ratio is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay (MTT/WST-8)

This assay assesses the ability of an inhibitor to reduce the proliferation of cancer cell lines with different EGFR mutation statuses.

Materials:

-

Human non-small cell lung cancer (NSCLC) cell lines (e.g., H1975, H3255, H441)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Olmutinib (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,500 cells/well for H1975 and H441, 10,000 cells/well for H3255) in 100 µL of complete medium.[3][6]

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7][8]

-

-

Compound Treatment:

-

Prepare serial dilutions of olmutinib in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of olmutinib or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Assessment (MTT):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.[7]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Viability Assessment (WST-8):

-

Add 10 µL of WST-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.

Visualizations

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as EGF, dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[10][11][][13] Activating mutations in EGFR lead to constitutive activation of these pathways, driving tumorigenesis.

Caption: Simplified EGFR signaling cascade and the inhibitory action of olmutinib.

Experimental Workflow for EGFR Inhibitor Selectivity Screening

The process of identifying and characterizing a mutant-selective EGFR inhibitor like olmutinib involves a multi-step screening funnel. This workflow begins with a broad primary screen against the target kinases, followed by secondary assays to confirm potency and determine selectivity against wild-type EGFR. Finally, cellular assays are employed to assess the compound's effect on cancer cell proliferation.

References

- 1. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Olmutinib (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]

- 3. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer [bi.tbzmed.ac.ir]

- 4. Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Olmutinib in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Olmutinib in human plasma. Olmutinib (Olita™) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for treating non-small cell lung cancer (NSCLC) patients with the EGFR T790M mutation.[1][2] A reliable analytical method is essential for pharmacokinetic assessments and therapeutic drug monitoring. The described protocol utilizes a simple and rapid protein precipitation for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.[1][3] This method demonstrates excellent linearity, precision, accuracy, and recovery, making it highly suitable for clinical research and drug development applications.[1][4]

Introduction and Mechanism of Action

Olmutinib is an oral, third-generation EGFR-TKI that selectively and irreversibly inhibits EGFRs with the T790M activating mutation.[5][6] This mutation is a common mechanism of resistance to first- and second-generation EGFR inhibitors. Olmutinib covalently binds to a cysteine residue within the kinase domain of the mutant EGFR, preventing receptor phosphorylation.[5] This action effectively blocks downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for tumor cell proliferation and survival.[2][5] By selectively targeting the mutant form over wild-type EGFR, Olmutinib offers a more targeted therapeutic approach.[7][8]

Accurate quantification of Olmutinib in plasma is critical for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing dosage regimens.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. What is Olmutinib used for? [synapse.patsnap.com]

- 3. akjournals.com [akjournals.com]

- 4. Investigation of the metabolic stability of olmutinib by validated LC-MS/MS: quantification in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Olmutinib - Wikipedia [en.wikipedia.org]

- 7. olmutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Olmutinib Combination Therapy with MET Inhibitors for Acquired Resistance in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) are a cornerstone in treating NSCLC with activating EGFR mutations. Olmutinib (BI 1482694), a third-generation EGFR-TKI, was developed to target the T790M resistance mutation, which frequently arises after treatment with first- or second-generation TKIs.[1][2][3] However, a significant challenge is the development of further resistance, often driven by the activation of bypass signaling pathways. One of the most common mechanisms is the amplification of the MET proto-oncogene, which reactivates downstream signaling cascades like PI3K/AKT and MAPK, rendering the EGFR blockade ineffective.[4][5][6][7] This has led to the clinical investigation of combining EGFR inhibitors with MET inhibitors to simultaneously block both pathways and overcome this resistance mechanism. While the clinical development of Olmutinib was discontinued, the scientific rationale and preclinical/clinical findings for this combination strategy remain highly relevant, with analogous combinations like osimertinib (another third-generation EGFR-TKI) plus a MET inhibitor showing promise.[1][6] These application notes provide a comprehensive overview of the principles, supporting data, and key experimental protocols for studying the combination of a third-generation EGFR-TKI, exemplified by Olmutinib, with a MET inhibitor in NSCLC.

Background: The EGFR/MET Crosstalk in TKI Resistance

In EGFR-mutant NSCLC, tumor cells are addicted to the signaling from the mutated EGFR. First- and second-generation TKIs effectively block this pathway, leading to tumor regression. However, resistance inevitably develops. The most common on-target resistance mechanism is the acquisition of a secondary "gatekeeper" mutation, T790M.[8] Third-generation TKIs like Olmutinib and Osimertinib were specifically designed to inhibit EGFR even in the presence of the T790M mutation.[2][3]

Resistance to third-generation TKIs can then occur through various mechanisms, with MET amplification being a predominant "off-target" bypass pathway.[5][6] MET amplification leads to the overexpression and ligand-independent activation of the MET receptor tyrosine kinase. Activated MET can then phosphorylate and activate downstream effectors such as PI3K and MAPK, effectively bypassing the need for EGFR signaling to drive cell proliferation and survival.[4][7] Therefore, a dual blockade of both EGFR and MET is a rational strategy to overcome this form of acquired resistance.

Signaling Pathway Overview

The diagram below illustrates the rationale for combination therapy. In resistant cells, MET amplification provides a bypass route to reactivate critical downstream pathways (RAS-MAPK and PI3K-AKT) despite the inhibition of mutant EGFR by Olmutinib. A MET inhibitor blocks this bypass, restoring therapeutic efficacy.

Caption: EGFR and MET signaling pathways and points of inhibition.

Data Presentation

Due to the discontinuation of Olmutinib's development, extensive clinical data on its combination with MET inhibitors is unavailable. The following tables summarize key findings from studies involving the combination of the analogous third-generation EGFR-TKI, Osimertinib, with various MET inhibitors. This data illustrates the clinical potential of this therapeutic strategy.

Table 1: Efficacy of Osimertinib + Savolitinib in MET-Amplified, EGFR-Mutant NSCLC (Data from TATTON and SAVANNAH studies)

| Patient Population | Treatment | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference |

| T790M+; MET+ (Post 1st/2nd Gen TKI) | Osimertinib + Savolitinib | 65% | 9.7 months | 9.1 months | [6] |

| T790M-; MET+ (Post 1st/2nd Gen TKI) | Osimertinib + Savolitinib | 62% | 7.1 months | 11.1 months | [6] |

| MET+ (Post Osimertinib) | Osimertinib + Savolitinib | 30% | 7.1 months | 5.5 months | [6] |

| MET IHC90+ and/or FISH10+ (Post Osimertinib) | Osimertinib + Savolitinib | 49% | 9.3 months | Not Reported | [9] |

Table 2: Efficacy of Other EGFR-TKI + MET-TKI Combinations (Data from various clinical trials)

| Patient Population | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| EGFR-Mutant, MET-Amplified (Post EGFR TKI) | Gefitinib + Capmatinib | 27% (Overall), 47% (High MET Amp.) | 5.5 months | [10] |

| EGFR-Mutant, MET-Amplified (Post 1st Gen TKI) | Gefitinib + Tepotinib | 43.9% | 5.4 months | [11] |

| De novo MET-aberrant, EGFR-Mutant (1st Line) | Osimertinib + Savolitinib | 90.5% | 19.3 months | [12] |

| EGFR-Mutant, MET-Amplified (Post EGFR TKI) | Any EGFR TKI + Any MET TKI | 74.4% | 5.3 months | [11][13] |

Experimental Workflow for Preclinical Evaluation

A systematic approach is required to evaluate the efficacy of an Olmutinib-MET inhibitor combination preclinically. The workflow below outlines the key stages, from initial in vitro screening to in vivo validation.

Caption: A standard workflow for preclinical drug combination studies.

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Assay

Objective: To determine the cytotoxic effects of Olmutinib and a MET inhibitor, alone and in combination, and to quantify synergy.

Materials:

-

EGFR-mutant, MET-amplified NSCLC cell line (e.g., HCC827-GR, H1975)

-

DMEM/RPMI-1640 medium with 10% FBS

-

Olmutinib and MET inhibitor (e.g., Crizotinib, Savolitinib) stock solutions in DMSO

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

Plate reader (for luminescence)

-

CompuSyn or similar software for synergy analysis

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of medium. Allow cells to attach overnight.

-

Drug Preparation: Prepare a dose-response matrix. Serially dilute Olmutinib and the MET inhibitor in culture medium to achieve final concentrations ranging from 0.01 nM to 10 µM. Also prepare single-agent dilutions and a DMSO vehicle control.

-

Treatment: Remove the overnight medium and add 100 µL of medium containing the drugs (single agents or combinations) to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Calculate the IC50 values for each single agent using non-linear regression.

-

Input the dose-response data for single agents and combinations into CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To confirm that the combination therapy effectively inhibits both EGFR and MET downstream signaling pathways.

Materials:

-

Treated cell lysates from a time-course or dose-response experiment

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, transfer buffer

-

PVDF membrane

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-MET (Tyr1234/1235), anti-MET, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-Actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Methodology:

-

Cell Lysis: Treat cells with drugs for a specified time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity and normalize phosphorylated protein levels to their total protein counterparts and the loading control.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or Nude mice)

-

EGFR-mutant, MET-amplified NSCLC cells (e.g., 1x10⁶ cells per mouse)

-

Matrigel

-

Olmutinib and MET inhibitor formulated for oral gavage

-

Vehicle control solution

-

Calipers for tumor measurement

Methodology:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells and Matrigel into the flank of each mouse.

-

Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into four treatment groups (n=8-10 per group):

-

Group 1: Vehicle control

-

Group 2: Olmutinib (e.g., 25 mg/kg, daily)

-

Group 3: MET Inhibitor (dose dependent on agent)

-

Group 4: Olmutinib + MET Inhibitor

-

-

Treatment: Administer treatments daily via oral gavage. Monitor mouse body weight and overall health 2-3 times per week.

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot or IHC).

-

Clinical Application and Biomarker Testing

The successful clinical implementation of this combination strategy relies on accurate and timely biomarker testing to identify patients with MET amplification as the driver of resistance.

Caption: A decision tree for treating acquired resistance in NSCLC.

References

- 1. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 3. What is Olmutinib used for? [synapse.patsnap.com]

- 4. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The coexistence of MET over-expression and an EGFR T790M mutation is related to acquired resistance to EGFR tyrosine kinase inhibitors in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - Lee - Translational Lung Cancer Research [tlcr.amegroups.org]

- 12. Osimertinib/Savolitinib Combo Shows Promise in NSCLC [medscape.com]

- 13. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Olmutinib's Effect on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Olmutinib (also known as HM61713 or BI-1482694), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), on downstream signaling pathways in non-small cell lung cancer (NSCLC). This document includes key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows.

Introduction

Olmutinib is an orally active, irreversible EGFR-TKI designed to selectively target EGFR mutations, particularly the T790M resistance mutation that can arise after treatment with first-generation EGFR-TKIs.[1][2] By covalently binding to a cysteine residue near the kinase domain of mutant EGFR, Olmutinib effectively blocks the autophosphorylation of the receptor. This inhibition abrogates the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor cell proliferation, survival, and metastasis.[3][4]

Data Presentation

Table 1: In Vitro Cytotoxicity of Olmutinib in NSCLC Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Olmutinib in various NSCLC cell lines, demonstrating its potent and selective activity against EGFR-mutant cells.

| Cell Line | EGFR Mutation Status | Olmutinib IC50 (nM) | Reference |

| HCC827 | delE746-A750 (Exon 19 deletion) | 9.2 | [1] |

| H1975 | L858R/T790M | 10 | [1] |

| A549 | Wild-Type | 2225 | [1] |

Table 2: Effect of Olmutinib on Downstream Signaling Pathway Components

| Protein | Phosphorylation Site | Expected Effect of Olmutinib | Pathway |

| EGFR | Tyr1068 | Decreased Phosphorylation | Upstream Receptor |

| AKT | Ser473 | Decreased Phosphorylation | PI3K/AKT |

| ERK1/2 (p44/42 MAPK) | Thr202/Tyr204 | Decreased Phosphorylation | MAPK/ERK |

Mandatory Visualizations

Caption: EGFR Signaling Pathway Inhibition by Olmutinib.

Caption: Western Blot Workflow for Phosphorylated Proteins.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Olmutinib on NSCLC cells.

Materials:

-

NSCLC cell lines (e.g., H1975, HCC827, A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Olmutinib stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Olmutinib in complete growth medium. Replace the medium in the wells with 100 µL of the Olmutinib dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of Olmutinib concentration.

Protocol 2: Western Blot Analysis of Phosphorylated Proteins

This protocol is for assessing the effect of Olmutinib on the phosphorylation status of EGFR, AKT, and ERK.

Materials:

-

NSCLC cells

-

Olmutinib

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate NSCLC cells and treat with various concentrations of Olmutinib for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-